Comparative Lipid Profile Effects: Cyclabil vs. Estradiol Valerate + Megestrol Acetate
In a 6-month study of 27 postmenopausal women, Cyclabil (2 mg estradiol valerate + 0.25 mg norgestrel) was directly compared to a regimen of 2 mg estradiol valerate plus 7.5 mg megestrol acetate (EV+MA) [1]. Cyclabil treatment resulted in a decrease in serum HDL-cholesterol, whereas HDL-cholesterol did not alter in the EV+MA group. Total cholesterol and LDL-cholesterol decreased in both groups, but the fall in total cholesterol was more pronounced with Cyclabil. This differential effect is attributed to the androgenic properties of the 19-nortestosterone-derived progestogen norgestrel.
| Evidence Dimension | Change in serum HDL-cholesterol |
|---|---|
| Target Compound Data | Decrease (specific numeric magnitude not provided in abstract) |
| Comparator Or Baseline | EV+MA: No alteration |
| Quantified Difference | Significant difference (p-value not specified) with direction of effect opposite between groups |
| Conditions | 6-month randomized comparative trial in 27 postmenopausal women; measurements at baseline, 3, and 6 months |
Why This Matters
For procurement in clinical or research settings focused on cardiovascular risk profiles, Cyclabil's specific progestogen-driven HDL-lowering effect is a key differentiator from formulations using alternative progestogens like megestrol acetate, directly impacting lipid management strategies.
- [1] Nielsen FH, Honoré E, Kristoffersen K, Secher NJ, Pedersen GT. Effects of oestradiol valerate plus two different progestogens on serum lipids during post-menopausal replacement therapy. Maturitas. 1991;14(1):43-48. View Source
